molecular formula C10H14N4 B1480875 (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098092-59-0

(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No. B1480875
CAS RN: 2098092-59-0
M. Wt: 190.25 g/mol
InChI Key: MKACSOAYPQIRBB-UHFFFAOYSA-N
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Description

(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, commonly referred to as CPMP, is a small molecule that has been studied for its potential applications in the field of synthetic organic chemistry. CPMP is a versatile building block in organic synthesis and has been used in the synthesis of a variety of bioactive molecules. CPMP is a useful tool for drug discovery and development, as it can be used to synthesize a variety of compounds with different biological activities.

Scientific Research Applications

Synthesis and Characterization

  • A study reported the ambient-temperature synthesis of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine in 81% yield, characterized by various spectroscopic methods (Becerra, Cobo, & Castillo, 2021).

  • Another research presented an efficient synthesis of a 1H-imidazo[1,2-b]pyrazole library via a multicomponent reaction, with synthesized compounds evaluated for antimicrobial activity (Babariya & Naliapara, 2017).

Potential Applications

  • Antipsychotic Activity : A series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines displayed antipsychotic-like effects in preclinical tests without affinity for brain dopamine receptors, suggesting a unique profile for antipsychotic drug development (Dewald et al., 1988).

  • Chemical Reactions and Mechanisms : Research on the reaction mechanisms and synthetic pathways involving imidazo[1,2-b]pyrazole derivatives offers insights into novel synthetic strategies for creating heterocyclic compounds with potential pharmaceutical interest (El‐Mekabaty, Mesbah, & Fadda, 2017).

Synthetic Methodologies

  • Studies have explored facile synthesis methods for functionalized indole-3-yl pyrazole derivatives, demonstrating the versatility of imidazo[1,2-b]pyrazole compounds in synthesizing a wide range of heterocyclic compounds (Pilgram, 1980).

  • Desulfurative Cyclization : An efficient method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines via desulfurative cyclization highlights the synthetic utility of imidazo[1,2-b]pyrazole derivatives (Ramesha et al., 2016).

properties

IUPAC Name

[1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c11-5-9-6-12-14-4-3-13(10(9)14)7-8-1-2-8/h3-4,6,8H,1-2,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKACSOAYPQIRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 3
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 4
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 6
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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